molecular formula C16H10Cl2N2O B12347247 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12347247
M. Wt: 317.2 g/mol
InChI Key: RFCZIWNOSOHHOU-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H10Cl2N2O.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methyl, and pyridinyl groups, as well as a carbonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and pyridinyl substituents. The final step involves the formation of the carbonyl chloride moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous quality control measures to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The carbonyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while hydrolysis of the carbonyl chloride moiety results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
  • 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Uniqueness

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c1-9-12(17)6-5-10-11(16(18)21)8-14(20-15(9)10)13-4-2-3-7-19-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCZIWNOSOHHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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